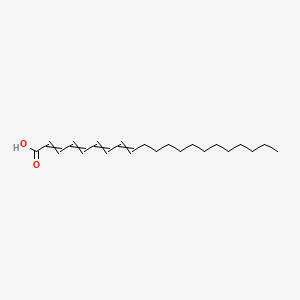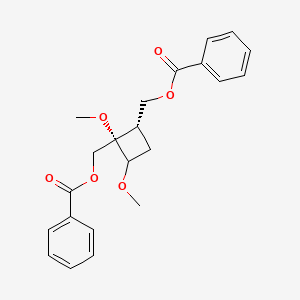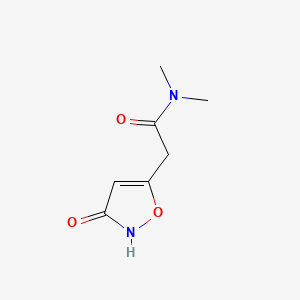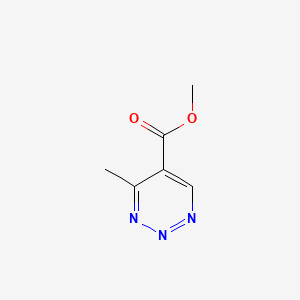![molecular formula C13H20BrNO2 B590079 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 CAS No. 1330189-17-7](/img/structure/B590079.png)
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 (hereafter referred to as 8-BB-8-A) is a synthetic compound that has been widely studied for its potential applications in pharmacology and biochemistry. 8-BB-8-A is a spirocyclic compound with a unique structure that has been used to investigate its effects on various physiological functions. 8-BB-8-A has been used in a variety of studies, including those related to drug discovery, drug metabolism, and drug transport. This article will provide an overview of 8-BB-8-A, its synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
8-BB-8-A has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and drug transport. 8-BB-8-A has been used to investigate the effects of various drugs on the human body, as well as to understand the biochemical and physiological mechanisms of drug action. 8-BB-8-A has also been used to study the effects of various drugs on the environment, as well as to investigate the effects of drug interactions on the human body. Additionally, 8-BB-8-A has been used to study the effects of various drugs on the central nervous system, as well as to understand the pharmacological mechanisms of drug action.
Mecanismo De Acción
The mechanism of action of 8-BB-8-A is not fully understood. However, it is believed that 8-BB-8-A binds to certain receptors in the body, which then triggers a series of biochemical and physiological reactions. These reactions can affect a variety of physiological functions, including the regulation of blood pressure, heart rate, and body temperature. Additionally, 8-BB-8-A has been shown to interact with certain enzymes in the body, which can affect the metabolism of drugs.
Biochemical and Physiological Effects
8-BB-8-A has been shown to have a variety of biochemical and physiological effects on the body. 8-BB-8-A has been shown to affect the regulation of blood pressure, heart rate, and body temperature. Additionally, 8-BB-8-A has been shown to interact with certain enzymes in the body, which can affect the metabolism of drugs. 8-BB-8-A has also been shown to interact with certain receptors in the body, which can affect the absorption and distribution of drugs. Furthermore, 8-BB-8-A has been shown to affect the activity of certain hormones, which can have a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 8-BB-8-A in laboratory experiments has a number of advantages and limitations. One of the major advantages of using 8-BB-8-A in laboratory experiments is its ability to bind to certain receptors in the body, which can be used to study the effects of various drugs on the human body. Additionally, 8-BB-8-A is a relatively stable compound, which makes it ideal for use in laboratory experiments. However, 8-BB-8-A is not very soluble in water, which can limit its use in certain experiments. Additionally, 8-BB-8-A is relatively expensive, which can also limit its use in laboratory experiments.
Direcciones Futuras
The potential future directions for 8-BB-8-A are numerous. One potential direction is to use 8-BB-8-A as a tool to study the effects of various drugs on the human body. Additionally, 8-BB-8-A could be used to study the effects of drug interactions on the human body. Furthermore, 8-BB-8-A could be used to study the effects of various drugs on the environment. Additionally, 8-BB-8-A could
Métodos De Síntesis
8-BB-8-A can be synthesized using a two-step process that involves the reaction of 4-bromobutyl bromide with 8-azaspiro[4.5]decane-7,9-dione. In the first step, 4-bromobutyl bromide is reacted with 8-azaspiro[4.5]decane-7,9-dione in the presence of a base to form 8-BB-8-A. In the second step, 8-BB-8-A is subjected to a reductive amination reaction to form 8-BB-8-A-d8. This two-step process has been demonstrated to be a reliable and efficient method for the synthesis of 8-BB-8-A-d8.
Propiedades
IUPAC Name |
8-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVFKSWYYHXMA-IFBDEUHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Parathyroid hormone [asp76]-human: fragment 64-84](/img/structure/B589997.png)






![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)




